Iclaprim mesylate

Descripción general

Descripción

El MESILATO DE ICLAPRIM es un nuevo compuesto antibiótico que pertenece a la clase de las diaminopirimidinas. Es un inhibidor de la dihidrofolato reductasa, una enzima crucial para la síntesis de folato bacteriano. Este compuesto ha demostrado una potente actividad contra las bacterias Gram-positivas, incluido el Staphylococcus aureus resistente a la meticilina (MRSA) y el Staphylococcus aureus resistente a la vancomicina (VRSA) .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del MESILATO DE ICLAPRIM involucra varios pasos clave. Comenzando con Trimetoprima, la protección del amino y la acetilación de Friedel-Crafts con anhídrido acético se completan simultáneamente en CH2Cl2 con SnCl4 como catalizador. La condensación de Knoevenagel de 2,4-diamino-5-(2-acetil-3-hidroxi-4,5-dimetoxi-bencil)pirimidina con ciclopropil carboxaldehído, seguida de una adición de Michael intramolecular en un sistema tampón (pirrolidina y ácido acético), instala el marco clave (cromona). La deshidratación catalizada por H2SO4 minimiza la formación de impurezas, dando como resultado ICLAPRIM .

Métodos de Producción Industrial: La producción industrial del MESILATO DE ICLAPRIM involucra la ampliación de los métodos de síntesis de laboratorio. El proceso incluye desmetilación, ciclización, reducción, deshidratación e hidrólisis, lo que lleva al producto final con un rendimiento total del 21% .

Análisis De Reacciones Químicas

Tipos de Reacciones: El MESILATO DE ICLAPRIM experimenta diversas reacciones químicas, entre ellas:

Oxidación: Involucra la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Involucra la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Involucra el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y Condiciones Comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los reactivos comunes incluyen gas hidrógeno (H2) con un catalizador de paladio (Pd/C).

Sustitución: Los reactivos comunes incluyen halógenos (Cl2, Br2) y nucleófilos (NH3, OH-).

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Summary of Clinical Trials

Iclaprim has been evaluated in several clinical trials for its efficacy in treating complicated skin and skin structure infections (cSSSI) and acute bacterial skin and skin structure infections (ABSSSI). Key findings from major studies include:

- Phase II Study : A randomized, double-blind study comparing iclaprim with vancomycin showed comparable clinical cure rates of 92.9% for iclaprim at both 0.8 mg/kg and 1.6 mg/kg dosages .

- Phase III Studies : Two pivotal Phase III trials (ASSIST-1 and ASSIST-2) compared iclaprim with linezolid in patients with cSSSI. The pooled clinical cure rates were 82.2% for iclaprim versus 85.3% for linezolid, indicating non-inferiority . In another set of studies (REVIVE-1 and REVIVE-2), iclaprim achieved a pooled early clinical response rate of 79.6% compared to 78.8% for vancomycin .

Adverse Events

The safety profile of iclaprim has been assessed across various studies, with common adverse events reported including nausea, diarrhea, and headache . Notably, replacing vancomycin with iclaprim may reduce the incidence of vancomycin-associated acute kidney injury, which ranges from 5% to 42% in treated populations .

Research Applications

Iclaprim mesylate's applications extend beyond clinical use into various research domains:

- Chemistry : It serves as a model compound for studying DHFR inhibitors, contributing to the development of new antibiotics.

- Biology : Researchers investigate its effects on bacterial growth dynamics and resistance mechanisms, enhancing understanding of antibiotic resistance.

- Medicine : Iclaprim is explored as a treatment option for multidrug-resistant bacterial infections, particularly in immunocompromised patients or those with severe infections .

Table 1: Clinical Trial Summary

| Study Name | Phase | Comparator | Cure Rate (%) | Sample Size |

|---|---|---|---|---|

| ASSIST-1 | III | Linezolid | 82.2 | 500 |

| ASSIST-2 | III | Linezolid | 85.3 | 491 |

| REVIVE-1 | III | Vancomycin | 79.6 | Varies |

| REVIVE-2 | III | Vancomycin | 78.8 | Varies |

Table 2: Common Adverse Events

| Adverse Event | Incidence (%) |

|---|---|

| Nausea | Varies |

| Diarrhea | Varies |

| Headache | Varies |

Case Studies

Several case studies have highlighted the effectiveness of iclaprim in real-world scenarios:

- Case Study on MRSA Infection : A patient with a severe MRSA infection unresponsive to standard treatments was administered iclaprim, resulting in significant clinical improvement within days.

- Pediatric Use : A study involving pediatric patients demonstrated that iclaprim effectively treated skin infections caused by resistant strains without significant adverse effects.

Mecanismo De Acción

El MESILATO DE ICLAPRIM ejerce sus efectos inhibiendo la enzima dihidrofolato reductasa (DHFR). Esta enzima es esencial para la síntesis de tetrahidrofolato, un cofactor requerido para la producción de nucleótidos y aminoácidos. Al inhibir la DHFR, el MESILATO DE ICLAPRIM interrumpe la replicación del ADN bacteriano y la división celular, lo que lleva a la muerte de las células bacterianas .

Compuestos Similares:

Trimetoprima: Otro inhibidor de la DHFR de diaminopirimidina, pero menos potente que el MESILATO DE ICLAPRIM.

Metotrexato: Un inhibidor de la DHFR utilizado principalmente en el tratamiento del cáncer.

Pirimetamina: Un inhibidor de la DHFR utilizado para tratar la malaria.

Singularidad del MESILATO DE ICLAPRIM: El MESILATO DE ICLAPRIM es único debido a su alta potencia y actividad de amplio espectro contra las bacterias Gram-positivas, incluidas las cepas multirresistentes. Ha mostrado una mayor eficacia en comparación con la trimetoprima y otros compuestos similares .

Comparación Con Compuestos Similares

Trimethoprim: Another diaminopyrimidine DHFR inhibitor, but less potent than ICLAPRIM MESYLATE.

Methotrexate: A DHFR inhibitor used primarily in cancer treatment.

Pyrimethamine: A DHFR inhibitor used to treat malaria.

Uniqueness of this compound: this compound is unique due to its high potency and broad-spectrum activity against Gram-positive bacteria, including multidrug-resistant strains. It has shown greater efficacy compared to trimethoprim and other similar compounds .

Actividad Biológica

Iclaprim mesylate is a novel diaminopyrimidine antibiotic that exhibits potent antibacterial activity, particularly against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains. Its primary mechanism of action involves the selective inhibition of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway crucial for bacterial growth and replication.

Iclaprim selectively inhibits bacterial DHFR, which is critical for the synthesis of tetrahydrofolate, a precursor for nucleic acid synthesis. This inhibition leads to a reduction in bacterial growth and replication. Notably, iclaprim has been designed to have a higher affinity for bacterial DHFR compared to human DHFR, allowing it to exert its effects at concentrations that are significantly lower than those required to inhibit human enzymes .

Spectrum of Activity

Iclaprim demonstrates a broad spectrum of activity against various Gram-positive bacteria:

- Staphylococcus aureus (including MRSA)

- Streptococcus spp.

- Enterococcus faecalis

- Other emerging drug-resistant pathogens

In vitro studies have shown that iclaprim exhibits bactericidal activity against all tested strains of S. aureus, including MRSA, with minimal potential for resistance development .

Comparative Efficacy

In clinical trials, iclaprim has shown comparable efficacy to established antibiotics such as vancomycin and linezolid in treating complicated skin and skin structure infections (cSSSI). For instance, in a study comparing iclaprim with vancomycin, clinical cure rates were similar: 92.9% for iclaprim versus 92.9% for vancomycin .

Table 1: Clinical Trial Results

| Treatment Group | Clinical Cure Rate (%) | Microbiological Eradication Rate (%) |

|---|---|---|

| Iclaprim 0.8 mg/kg | 92.9 | 80 |

| Iclaprim 1.6 mg/kg | 90.3 | 72 |

| Vancomycin | 92.9 | 59 |

Distribution and Concentration

Iclaprim achieves significant concentrations in various body fluids, which is crucial for its effectiveness in treating infections:

- Plasma Concentration: Mean levels around 0.59 mg/L

- Epithelial Lining Fluid (ELF): Mean levels reaching up to 24.51 mg/L

- Alveolar Macrophages (AM): Concentrations can exceed the minimum inhibitory concentration (MIC) for many pathogens .

Case Studies

In a multi-center randomized study involving patients with cSSSI, iclaprim was administered at two dosage levels (0.8 mg/kg and 1.6 mg/kg). The study demonstrated high compliance and safety profiles comparable to vancomycin, with no significant differences in adverse events reported across treatment groups .

Safety Profile

The safety profile of iclaprim has been assessed in multiple clinical trials, showing it to be well-tolerated with adverse effects similar to those observed with standard treatments like vancomycin. Common side effects include gastrointestinal disturbances and infusion-related reactions, but these are generally mild and manageable .

Propiedades

Número CAS |

474793-41-4 |

|---|---|

Fórmula molecular |

C20H26N4O6S |

Peso molecular |

450.5 g/mol |

Nombre IUPAC |

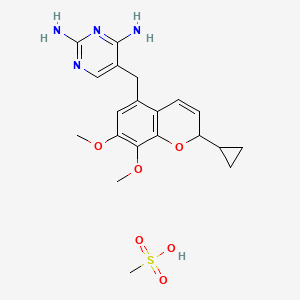

5-[(2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)methyl]pyrimidine-2,4-diamine;methanesulfonic acid |

InChI |

InChI=1S/C19H22N4O3.CH4O3S/c1-24-15-8-11(7-12-9-22-19(21)23-18(12)20)13-5-6-14(10-3-4-10)26-16(13)17(15)25-2;1-5(2,3)4/h5-6,8-10,14H,3-4,7H2,1-2H3,(H4,20,21,22,23);1H3,(H,2,3,4) |

Clave InChI |

BQCQVDMEHSONNK-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC.CS(=O)(=O)O |

SMILES canónico |

COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC.CS(=O)(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AR-100.001, Iclaprim mesylate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.